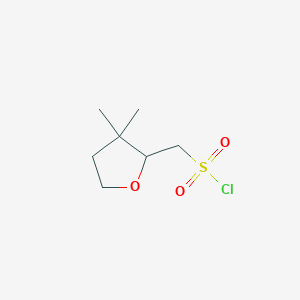

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its use in various chemical reactions and applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (3,3-Dimethyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Reduction Reactions: The compound can be reduced to form (3,3-Dimethyloxolan-2-yl)methanesulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Substitution Reactions: The major products are sulfonamide derivatives, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is (3,3-Dimethyloxolan-2-yl)methanesulfonamide.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride span several scientific disciplines:

Organic Synthesis

- Reagent for Sulfonamide Synthesis : It serves as a crucial reagent in synthesizing sulfonamide derivatives, which are important in pharmaceuticals.

- Formation of Sulfonate Esters : The compound can be used to create sulfonate esters and thioesters, which are valuable intermediates in organic synthesis.

Biochemical Modifications

- Protein and Peptide Modification : The sulfonyl group can modify biomolecules to enhance their properties or functionalities.

- Enzyme Activity Modulation : By forming stable adducts with proteins, the compound can influence enzyme activity and stability.

Medicinal Chemistry

- Pharmaceutical Development : It is explored as a building block for drug synthesis, particularly for developing compounds with anti-inflammatory and anticancer properties.

Case Studies and Research Findings

Several studies highlight the biological implications and therapeutic potential of this compound:

Anticancer Activity

Research indicates that derivatives of methanesulfonyl chloride exhibit significant anticancer properties. For instance, compounds derived from this sulfonyl chloride have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-arrhythmic Properties

Studies have demonstrated that certain derivatives possess anti-arrhythmic effects, suggesting potential cardiovascular applications. These compounds showed promise in preclinical assays aimed at treating arrhythmias.

Neuroprotective Effects

Investigations into neuroprotective properties reveal that some derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic uses in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

(3,3-Dimethyloxolan-2-yl)methanesulfonamide: This compound is a reduction product of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and shares similar chemical properties.

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound that is widely used in organic synthesis.

Uniqueness

This compound is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent for the synthesis of complex molecules and the modification of biomolecules .

Actividad Biológica

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is an organosulfur compound with notable reactivity and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₃ClO₄S

- Appearance : Colorless to pale yellow liquid with a pungent odor.

- Functional Group : Methanesulfonyl chloride, which contributes to its high electrophilicity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Sulfonylation : Reaction of 3,3-dimethyloxolane with methanesulfonyl chloride in the presence of a base.

- Nucleophilic Substitution : Utilizing nucleophiles such as amines or alcohols to introduce the methanesulfonyl group selectively.

The mechanism of action primarily involves the reactivity of the sulfonyl chloride group. This high electrophilicity allows the compound to engage in nucleophilic substitutions effectively, forming covalent bonds with various biological targets, including:

- Proteins : Modulating enzyme activity by forming stable adducts.

- Nucleic Acids : Potential interactions that could influence gene expression or stability.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally similar compounds:

- Anticancer Activity :

-

Anti-arrhythmic Properties :

- Derivatives of methanesulfonyl chloride have shown promise in anti-arrhythmic assays, indicating potential cardiovascular applications .

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methanesulfonyl chloride | Simple sulfonyl chloride | Basic structure used widely as an electrophile |

| 4-Methoxyoxan-4-ylmethanesulfonyl chloride | Contains a methoxy group | Enhanced solubility and reactivity |

| 1-(Methanesulfonyloxy)-2-methylpyridinium | Pyridinium salt form | Exhibits distinct reactivity due to aromaticity |

This table highlights how this compound fits within a broader class of organosulfur compounds, emphasizing its specific applications and reactivity profiles in synthetic organic chemistry.

Propiedades

IUPAC Name |

(3,3-dimethyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKMJTJCDSGSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.